Darunavir-d9 -

Darunavir-d9

Catalog Number: EVT-1168204
CAS Number:
Molecular Formula: C27H37N3O7S
Molecular Weight: 556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darunavir, commonly known by its abbreviation DRV, is an oral nonpeptidic HIV-1 protease inhibitor (PI) that plays a crucial role in antiretroviral therapy (ART) for HIV-infected patients. It is known for its high genetic barrier to resistance and its effectiveness against multidrug-resistant HIV isolates. Darunavir works in conjunction with a low boosting dose of ritonavir and has been used in both treatment-experienced and treatment-naive patients. The drug has shown to be well tolerated and has a favorable profile in terms of lipid abnormalities compared to other PIs3.

Applications in Various Fields

Delivery of Darunavir to the Brain

One of the challenges in treating HIV-associated neurological disorders (HAND) is the delivery of antiretroviral drugs across the blood-brain barrier (BBB). A study has explored the encapsulation of darunavir in biodegradable polymeric nanoparticles (NPs) to improve its transport through the BBB. These nanoparticles, which include luminescent carbon dots (C-Dots), have shown the ability to permeate an artificial BBB model and inhibit the expression of matrix metalloproteinase-9 (MMP-9), a factor in the development of HAND. The results suggest that such nanovectors could be a promising approach for the treatment of HAND1.

Interaction with Calf Thymus DNA

Another study has investigated the interaction between darunavir and calf thymus deoxyribonucleic acid (ct-DNA) using multi-spectroscopic methods and molecular docking. The findings indicate that darunavir binds to ct-DNA via groove binding mode, with hydrogen bonds and van der Waals forces playing a predominant role in the binding process. This interaction could provide insights into the molecular mechanisms of darunavir and its potential effects on DNA, which may have implications for its use in various therapeutic applications2.

Clinical Efficacy and Tolerability

In clinical settings, darunavir has been evaluated for its efficacy and tolerability. It has been shown to be more effective than other ritonavir-boosted control PIs and lopinavir in treatment-experienced patients. In treatment-naive patients, darunavir was noninferior to boosted lopinavir at 48 weeks and more effective at 96 weeks. The drug is generally well tolerated, with a lower incidence of diarrhea and fewer lipid abnormalities than other PIs. These findings underscore the value of darunavir as a component of ART regimens for managing HIV-1 infection3.

Future Directions
  • Exploring tissue-specific distribution: Investigating the distribution of Darunavir-d9 within specific tissues and organs, including the brain, to better understand its penetration and efficacy. []
  • Developing new drug delivery systems: Utilizing Darunavir-d9 to assess the effectiveness of novel drug delivery systems, such as nanoparticles or long-acting formulations, aimed at improving Darunavir's pharmacokinetic profile. []
  • Investigating drug resistance mechanisms: Employing Darunavir-d9 to study the emergence of drug resistance to Darunavir in HIV, focusing on identifying mutations in the viral protease that confer resistance. []
  • Description: [, ]
  • Mechanism of Action: []
  • Applications: [, , , ]
  • Future Directions: [, , ]

Darunavir

  • Compound Description: Darunavir is an antiretroviral medication used to treat and control human immunodeficiency virus type 1 (HIV-1) infection. [] It functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme, which is crucial for viral replication. [] Darunavir is commonly administered in combination with other antiretroviral medications as part of a highly active antiretroviral therapy (HAART) regimen. []
  • Compound Description: Ritonavir is a medication primarily used as a pharmacokinetic enhancer in combination with other protease inhibitors, including Darunavir. [] It inhibits the cytochrome P450 enzymes responsible for metabolizing protease inhibitors, thereby increasing their plasma concentrations and prolonging their half-lives. [] Ritonavir allows for lower doses of protease inhibitors to be used, potentially reducing side effects while maintaining therapeutic efficacy. []
  • Relevance: Ritonavir is frequently co-administered with Darunavir-d9 (and its parent compound, Darunavir) to boost its plasma concentrations and enhance its therapeutic effect. [] This combination is particularly important for pregnant women, where physiological changes can alter drug metabolism and reduce Darunavir exposure. []

Cobicistat

  • Compound Description: Cobicistat is a medication similar in function to Ritonavir, acting as a pharmacokinetic enhancer for protease inhibitors like Darunavir. [] It inhibits cytochrome P450 enzymes, increasing protease inhibitor plasma concentrations and prolonging their duration of action. [] Like Ritonavir, Cobicistat allows for lower protease inhibitor doses and potentially fewer side effects. []
  • Relevance: Cobicistat serves as an alternative booster to Ritonavir for Darunavir-d9 (and Darunavir). [] Clinical studies have investigated the pharmacokinetic profiles and safety of Darunavir-d9 in combination with Cobicistat in various patient populations, including pregnant women. []

Lopinavir

  • Compound Description: Lopinavir, often co-formulated with Ritonavir (as Kaletra), is another protease inhibitor used in HIV treatment. [] Like Darunavir, it inhibits the HIV-1 protease enzyme, disrupting viral replication. [] Lopinavir is typically used in combination with other antiretroviral medications. []
  • Relevance: Lopinavir, particularly when boosted by Ritonavir, has been studied alongside Darunavir-d9 (and Darunavir) as a potential treatment option for COVID-19. [] This investigation stemmed from the structural similarities between the proteases of HIV-1 and SARS-CoV-2, the virus responsible for COVID-19. []

Dolutegravir

  • Compound Description: Dolutegravir belongs to a class of antiretroviral medications called integrase strand transfer inhibitors (INSTIs). [] Unlike Darunavir-d9, which targets the HIV-1 protease, Dolutegravir inhibits HIV integrase, an enzyme essential for integrating viral DNA into the host cell's genome. [] This action prevents HIV from replicating within infected cells. []
  • Relevance: Dolutegravir has been investigated in clinical trials as part of dual therapy regimens with Darunavir-d9 (and Darunavir), aiming to simplify HIV treatment while maintaining efficacy and exploring potential benefits like reduced toxicity and pill burden. []
Source and Classification

Darunavir-d9 is derived from Darunavir, which has been extensively studied and utilized in clinical settings for the treatment of HIV. The compound is categorized as an anti-HIV agent and is also classified as a pharmaceutical reference standard due to its use in analytical chemistry and pharmacokinetic studies. The molecular formula of Darunavir-d9 is C27H37N3O7SC_{27}H_{37}N_{3}O_{7}S, with a molecular weight of approximately 556.72 g/mol .

Synthesis Analysis

The synthesis of Darunavir-d9 involves several steps that modify the original Darunavir structure to incorporate deuterium isotopes. The general approach includes:

  1. Starting Material: The synthesis begins with Darunavir, which is dried and dissolved in anhydrous solvents such as toluene and tetrahydrofuran.
  2. Reagents: Sodium hydride is often used as a base, while deuterated reagents are introduced to replace hydrogen atoms with deuterium.
  3. Reaction Conditions: The reaction typically occurs under an inert atmosphere (argon) and at low temperatures (e.g., -78 °C) to control the reaction kinetics.
  4. Purification: After the reaction, products are purified using column chromatography, yielding high-purity compounds suitable for further analysis.

For example, one method described involves the slow addition of iodomethyl tetradecanoate to a cooled solution of Darunavir in tetrahydrofuran, followed by warming and stirring for an extended period before purification .

Molecular Structure Analysis

The molecular structure of Darunavir-d9 can be represented by its structural formula and SMILES notation. The incorporation of deuterium modifies the hydrogen atoms in the molecule, which can be crucial for studies involving mass spectrometry or NMR spectroscopy.

  • IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate.
  • SMILES Notation: C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(CC@@HC@HNC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4 .
Chemical Reactions Analysis

Darunavir-d9 participates in various chemical reactions primarily related to its role as a protease inhibitor. Key reactions include:

  1. Inhibition of HIV Protease: Darunavir-d9 binds to the active site of HIV protease, preventing the cleavage of viral polyproteins necessary for viral maturation.
  2. Metabolic Pathways: The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes (especially CYP3A), leading to various metabolites that retain some antiviral activity .
  3. Stability Studies: Chemical stability assessments are crucial for understanding its shelf life and efficacy in formulations.
Mechanism of Action

Darunavir-d9 exerts its antiviral effects by competitively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of Gag-Pol polyproteins into functional proteins required for viral assembly and maturation.

Key Mechanistic Insights:

  • Binding Affinity: The close interaction with key amino acids (Asp-29 and Asp-30) at the active site enhances its potency against resistant HIV strains.
  • Flexibility: The molecular structure allows adaptation to conformational changes in the protease enzyme, contributing to its efficacy .
Physical and Chemical Properties Analysis

Darunavir-d9 exhibits several notable physical and chemical properties:

  • Molecular Weight: 556.72 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: HPLC purity greater than 95% .

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Darunavir-d9 has significant applications in both clinical and research settings:

  1. Pharmaceutical Development: Used as a reference standard in drug formulation studies and quality control processes.
  2. Analytical Chemistry: Employed in pharmacokinetic studies to track drug metabolism and distribution using mass spectrometry techniques.
  3. Research on Drug Resistance: Facilitates studies on HIV resistance mechanisms by providing insights into how modifications affect drug efficacy.
Chemical Characterization of Darunavir-d9

Structural Nomenclature and Isomeric Variations

Darunavir-d9 (C₂₇H₂₈D₉N₃O₇S; CAS 1133378-37-6) is a deuterated analog of the HIV-1 protease inhibitor Darunavir. Its systematic IUPAC name is [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate [9]. The "d9" designation indicates deuterium substitution at nine hydrogen sites: all nine hydrogens of the isobutyl group (–CH₂CH(CH₃)₂ → –CD₂CD(CD₃)₂) attached to the sulfonamide nitrogen [3] [6]. This targeted deuteration preserves the core stereochemistry of Darunavir, which contains three chiral centers (2S, 3R, 4R) critical for binding to the HIV-1 protease active site [9]. Isomeric variations are limited to stereochemical configurations, as the deuterium substitution itself does not introduce new stereoisomers. However, epimeric forms like 2-epi-Darunavir (PubChem CID 23545473) exhibit altered spatial arrangements that disrupt protease binding, highlighting the sensitivity of Darunavir’s efficacy to structural precision [4].

Table 1: Nomenclature and Structural Identifiers of Darunavir-d9

PropertyValue
Chemical FormulaC₂₇H₂₈D₉N₃O₇S
Molecular Weight556.72 g/mol
CAS Number1133378-37-6
Alternate NamesTMC114-d9; UIC-94017-d9
IUPAC Name[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Properties and Deuterium Substitution Effects

Deuterium substitution in Darunavir-d9 minimally alters bulk physicochemical properties but significantly impacts atomic-scale characteristics. The molecular weight increases by ~9 Da (from 547.67 to 556.72 g/mol) due to deuterium’s higher mass relative to protium [9]. While log P values remain similar (Δlog P ≈ -0.006 per deuterium), the C–D bonds exhibit greater bond strength (∼1.2–1.5 kcal/mol) and shorter bond lengths (∼0.005 Å) compared to C–H bonds [1]. These changes arise from deuterium’s lower zero-point vibrational energy, which increases the activation energy for bond cleavage. The primary kinetic isotope effect (DKIE, kH/kD) ranges from 1 to 5 for oxidative metabolism, potentially reducing reaction rates at deuterated sites [1]. Crucially, the isobutyl group is metabolically vulnerable in Darunavir; deuteration here selectively impedes cytochrome P450 (CYP)-mediated hydroxylation without altering interactions with the HIV-1 protease active site [3] [6].

Table 2: Deuterium Substitution Effects on Molecular Properties

PropertyNon-Deuterated DarunavirDarunavir-d9Significance
Molecular Weight547.67 g/mol556.72 g/molMS differentiation
C–X Bond LengthC–H: 1.09 ÅC–D: 1.085 ÅAltered vibrational spectroscopy
Bond Dissociation Energy∼100 kcal/mol (C–H)∼101.5 kcal/mol (C–D)Metabolic stability
log P (Octanol-Water)~2.5~2.45Minimal pharmacokinetic impact
Key Metabolic SiteIsobutyl C-HIsobutyl C-DReduced CYP3A4-mediated oxidation

Spectroscopic Profiling (NMR, MS, FTIR)

Mass Spectrometry (MS):Darunavir-d9 exhibits a distinct [M+H]⁺ ion at m/z 557.29, shifted +9 Da from Darunavir (m/z 548.28) due to deuterium incorporation [5] [9]. Fragmentation patterns retain diagnostic ions (e.g., m/z 385.16 from carbamate cleavage) but show deuterium-dependent shifts in ions involving the isobutyl group. For example, the sulfonamide-isobutyl fragment (m/z 213.08 in Darunavir) appears at m/z 222.12 in Darunavir-d9, confirming deuteration at this site [5]. This shift is critical for its use as an internal standard in quantitative UPLC-MS/MS assays, eliminating co-elution issues with endogenous analytes [5].

Nuclear Magnetic Resonance (NMR):¹H-NMR spectra reveal characteristic deuterium-induced signal losses:

  • Complete absence of signals between δ 0.8–1.0 ppm (methyl groups) and δ 2.6–2.8 ppm (methylene group) of the isobutyl moiety [9].
  • Retention of aromatic (δ 7.0–7.8 ppm), carbamate NH (δ 5.6 ppm), and hydroxy (δ 4.2 ppm) proton signals.¹³C-NMR shows isotopic shifts for carbons directly bonded to deuterium (C–D vs. C–H: Δδ +0.2–0.5 ppm), while 2D NMR (COSY, HSQC) confirms unaltered spin systems outside the isobutyl group [9].

Fourier-Transform Infrared Spectroscopy (FTIR):The amide I band (∼1647 cm⁻¹) remains unchanged, confirming deuterium’s negligible impact on carbonyl vibrations [8]. However, C–D stretching vibrations appear as weak, distinct absorptions at ∼2200 cm⁻¹, absent in non-deuterated Darunavir. Bending modes of the deuterated isobutyl group also shift from ∼1380 cm⁻¹ (C–H) to ∼990 cm⁻¹ (C–D) [8] [9].

Comparative Analysis with Non-Deuterated Darunavir

Metabolic Stability:The primary advantage of Darunavir-d9 lies in attenuated CYP3A4 metabolism. Deuterium substitution at the isobutyl group reduces the rate of hydroxylation by 2–5-fold due to the DKIE, as C–D bond cleavage requires higher activation energy [1] [6]. In vitro microsomal studies show prolonged half-life for Darunavir-d9, though quantitative human data remains limited due to its primary use as an analytical standard [5]. This metabolic resilience mirrors deuteration effects in drugs like deutetrabenazine, where deuterium switches improve pharmacokinetics [1].

Enzymatic Binding and Selectivity:Darunavir-d9 maintains near-identical binding affinity (Kᵢ ∼1–4 nM) to HIV-1 protease compared to Darunavir [6] [9]. Molecular dynamics simulations confirm that deuterium’s steric and electronic similarity to hydrogen preserves critical interactions:

  • Hydrogen bonds between protease residues (Asp29, Asp30) and Darunavir’s hydroxyamine moiety.
  • Van der Waals contacts with Val32, Ile84, and Ile50′ [9].The IC₅₀ against HIV-1 clinical isolates remains ≤3 nM for both compounds, confirming antiviral equivalence [6].

Analytical Utility:As an internal standard, Darunavir-d9 provides unmatched specificity in mass spectrometry:

  • Co-elutes with Darunavir in UPLC (retention time ∼1.8 min) but resolves via m/z separation [5].
  • Minimizes matrix effects in plasma assays, improving accuracy (≥98.5% recovery) and precision (CV ≤2.1%) [5].This utility is leveraged in therapeutic drug monitoring, where simultaneous quantification of Darunavir, Atazanavir, and Ritonavir achieves linearity from 5–6000 ng/mL [5].

Table 3: Functional Comparison of Darunavir and Darunavir-d9

PropertyDarunavirDarunavir-d9Functional Implication
MetabolismIsobutyl hydroxylationReduced hydroxylationPotential PK enhancement
HIV-1 Protease Kᵢ (nM)0.9 ± 0.21.1 ± 0.3Equivalent target engagement
UPLC Retention Time1.81 min1.81 minCo-elution for matrix-matched assays
MS [M+H]⁺m/z 548.28m/z 557.29Quantification without interference
Clinical UseTherapeutic agentAnalytical standardTDM optimization

All listed compounds in the article:

  • Darunavir-d9
  • Darunavir
  • 2-epi-Darunavir
  • Atazanavir
  • Ritonavir

Properties

Product Name

Darunavir-d9

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D

InChI Key

CJBJHOAVZSMMDJ-SYUAEXFJSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Synonyms

[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl-d9)amino]-2-hydroxy-1-(phenyl-methyl)propyl]carabamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl Ester; TMC-114-d9; UIC-94017-d9;

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.